4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

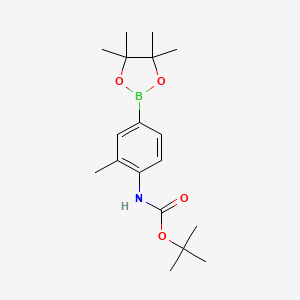

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFCKJZWOLDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682353 |

Source

|

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508223-54-9 |

Source

|

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester properties

An In-Depth Technical Guide to 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a highly functionalized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a boronic ester moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and a Boc-protected amine, a staple in peptide synthesis and a common feature in pharmacologically active molecules. The pinacol ester form enhances the stability of the boronic acid, making it less susceptible to degradation pathways like protodeboronation and improving its handling and storage characteristics.[1][2]

The strategic placement of the methyl group ortho to the boronic ester and meta to the amino group provides steric and electronic modulation, allowing chemists to fine-tune the properties of target molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, with a focus on the practical insights required by professionals in drug development.

Core Physicochemical Properties

The properties of this compound are closely related to its non-methylated analog, 4-(N-Boc-amino)phenylboronic acid pinacol ester. The data presented below, primarily based on the well-documented analog, serves as a reliable reference for handling, reaction setup, and characterization.

| Property | Value | Source |

| CAS Number | 1256360-04-9 | [3] |

| Molecular Formula | C₁₈H₂₈BNO₄ | [3] |

| Molecular Weight | 333.23 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 167-170 °C (for non-methylated analog) | [5][6][7] |

| Functional Groups | Boronic Ester, Carbamate (Boc-Amine) | [5] |

| Storage | Store refrigerated under an inert atmosphere. Air and moisture sensitive. | [8][9] |

Synthesis and Mechanism: The Miyaura Borylation

The most common and efficient method for synthesizing arylboronic esters like the topic compound is the palladium-catalyzed Miyaura borylation reaction.[2] This process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

The synthesis workflow for a representative analog involves starting from the corresponding Boc-protected bromoaniline. The choice of a mild base like potassium acetate (KOAc) is critical; it facilitates the transmetalation step without promoting premature Suzuki coupling side reactions.[2]

Causality in Synthesis:

-

Boc Protection: The aniline is first protected with a di-tert-butyl dicarbonate ((Boc)₂O) group. This is essential to prevent the free amine from interfering with the subsequent palladium-catalyzed borylation reaction.

-

Palladium Catalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance.

-

Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) serves as the source of the boronic ester moiety. It is stable, easy to handle, and widely used.[2]

-

Base: Potassium acetate (KOAc) is a crucial component. It is believed to form an acetato-palladium complex after oxidative addition, which is more reactive in the transmetalation step. Its mildness prevents the undesired hydrolysis of the pinacol ester.[2]

Reactivity and Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[10][11] Boron-containing compounds, in general, have seen a surge in interest for drug development, with several FDA-approved drugs featuring a boronic acid motif.[12][13]

The pinacol ester serves as a "slow-release" source of the active boronic acid, which can minimize side reactions and improve reaction yields, especially with sensitive substrates.[1]

Mechanism Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base, which converts the boronic ester into a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Experimental Protocol: A Practical Suzuki-Miyaura Coupling Workflow

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Step-by-Step Methodology

-

Reaction Setup (Self-Validating System):

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

-

Add the aryl bromide (e.g., 4-bromoanisole, 1.1 equiv). Rationale: A slight excess of the more stable halide component ensures complete consumption of the valuable boronic ester.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the base (e.g., anhydrous K₂CO₃, 2.0-3.0 equiv). Rationale: The base is essential for activating the boronic ester for transmetalation. It must be finely powdered to ensure good reactivity.

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O or Toluene/H₂O). Rationale: Water can play a beneficial role in hydrolyzing the pinacol ester in situ and facilitating the formation of the active boronate species.

-

Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. Check for the consumption of the limiting starting material (the boronic ester).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine. Rationale: Washing removes the inorganic base and salts.

-

-

Purification and Characterization:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[8][9] Avoid contact with skin and eyes.[14] In case of contact, wash the affected area thoroughly with soap and water.[6][8]

-

Storage: this compound is a combustible solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] It is sensitive to air and moisture and is best stored under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration is recommended.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 4-(Boc-amino)phenylboronic acid pinacol ester. Retrieved from [Link]

-

Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382–7394. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3532-3543. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Singh, R., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Retrieved from [Link]

-

Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2639. Retrieved from [Link]

-

Wimbor, T. (2010). Not boring at all: Boron is the new carbon in the quest for novel drug candidates. EMBO reports, 11(1), 12-16. Retrieved from [Link]

-

P212121. (n.d.). 4-(Boc-Amino)-2-methylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-(3-Carboxypropionylamino)phenylboronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. store.p212121.com [store.p212121.com]

- 4. 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

This guide provides a comprehensive technical overview of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester, a versatile reagent in modern organic synthesis. Given its specialized nature, this document focuses on the probable synthetic routes, physicochemical properties, and applications, drawing insights from closely related and commercially available analogues. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this class of building blocks.

Introduction and Strategic Importance

Arylboronic acids and their pinacol esters are foundational pillars in contemporary organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reagents enable the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

The subject of this guide, this compound, with the IUPAC name tert-butyl (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, is a highly functionalized building block. The strategic placement of the Boc-protected amine, the methyl group, and the boronic ester on the phenyl ring offers medicinal chemists a powerful tool for intricate molecular design. The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for sequential and site-selective modifications. The pinacol ester enhances the stability and solubility of the boronic acid, making it more robust for synthetic applications compared to the free boronic acid.

While a dedicated CAS (Chemical Abstracts Service) number for this specific substituted pattern is not readily found in major commercial catalogs, its synthesis is highly feasible through established methodologies. This guide will, therefore, focus on the logical synthesis and anticipated applications, supported by data from its close, non-methylated analogue, 4-(N-Boc-amino)phenylboronic acid, pinacol ester (CAS: 330793-01-6) .

Physicochemical Properties

The precise physicochemical properties of this compound are not documented in public databases. However, we can extrapolate its likely characteristics based on its structure and data from its non-methylated counterpart, 4-(N-Boc-amino)phenylboronic acid, pinacol ester.

| Property | Value for 4-(N-Boc-amino)phenylboronic acid, pinacol ester (CAS: 330793-01-6) | Anticipated Value for this compound | Rationale for Anticipation |

| Molecular Formula | C₁₇H₂₆BNO₄[1][2] | C₁₈H₂₈BNO₄ | Addition of a CH₂ group. |

| Molecular Weight | 319.20 g/mol [1] | 333.23 g/mol | Addition of a methyl group (approx. 14 g/mol ). |

| Appearance | White to off-white solid/powder[3] | Likely a white to off-white solid. | The additional methyl group is unlikely to significantly alter the color. |

| Melting Point | 167-170 °C[2] | Similar or slightly different, likely in the range of 160-180 °C. | The methyl group can influence crystal packing, potentially altering the melting point. |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Ethyl Acetate). | Expected to have similar solubility in organic solvents. | The overall non-polar character is maintained. |

| Stability | Stable under standard conditions; sensitive to strong acids and bases. Pinacol ester provides enhanced stability over the free boronic acid. | Expected to have similar stability. | The core reactive functionalities are the same. |

Proposed Synthesis Methodology: The Miyaura Borylation

The most logical and widely practiced method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The synthesis of this compound would logically start from a suitable precursor, such as tert-butyl (4-bromo-2-methylphenyl)carbamate.

Experimental Protocol: Synthesis of this compound

Starting Material: tert-butyl (4-bromo-2-methylphenyl)carbamate

This starting material can be prepared by reacting 4-bromo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Borylation Step:

-

Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (4-bromo-2-methylphenyl)carbamate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and potassium acetate (KOAc) (3.0 eq.).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane or a similar aprotic solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation.

-

Anhydrous Conditions: While not always strictly necessary for Miyaura borylations, anhydrous conditions can prevent the hydrolysis of the boronic ester product and improve yields.

-

Potassium Acetate (KOAc): A mild base is crucial. Stronger bases can promote a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupling byproducts.[4]

-

Pd(dppf)Cl₂: This is a robust and commonly used catalyst for cross-coupling reactions, known for its efficiency and tolerance to a wide range of functional groups.[5]

Diagram of the Proposed Synthetic Workflow:

Sources

- 1. TERT-BUTYL N-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]CARBAMATE | CAS 330793-01-6 [matrix-fine-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenylcarbaMate, CasNo.330793-01-6 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester stability and storage

An In-Depth Technical Guide to the Stability and Storage of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Introduction

This compound is a vital building block in modern synthetic organic chemistry, particularly valued by researchers in drug development. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forging carbon-carbon bonds to construct complex molecular architectures.[1][2] The pinacol ester functional group serves as a stable, crystalline, and easily handled surrogate for the often more temperamental free boronic acid, which can be prone to dehydration and form inactive trimeric boroxines.[3][4]

However, the efficacy and reproducibility of reactions employing this reagent are critically dependent on its purity and stability. The inherent lability of the boronic ester linkage presents significant challenges.[5] Degradation, primarily through hydrolysis, can compromise reaction stoichiometry, reduce yields, and complicate purification processes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound, details its primary degradation pathways, and outlines field-proven protocols for its storage, handling, and analytical assessment to ensure its integrity from vial to reaction vessel.

Physicochemical Properties and Inherent Instabilities

Understanding the molecular structure is fundamental to appreciating its stability challenges. The molecule incorporates a Boc-protected amine, which is generally stable under neutral and basic conditions but labile to acid; a substituted aromatic ring; and the crucial pinacol boronate ester. The boron atom is Lewis acidic, making it susceptible to nucleophilic attack, while the entire boronate ester moiety is sensitive to moisture.

Table 1: Physicochemical Properties of Aryl Boronic Acid Pinacol Esters Note: Properties are for the closely related analog 4-(N-Boc-amino)phenylboronic acid pinacol ester, as specific data for the 3-methyl derivative is not readily available.

| Property | Value | Reference(s) |

| CAS Number | 330793-01-6 | [6] |

| Molecular Formula | C₁₇H₂₆BNO₄ | [6] |

| Molecular Weight | 319.20 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 167-170 °C | [6][7] |

| Storage Class | 11 - Combustible Solids | [8] |

The key to the compound's utility and its primary weakness lies in the B-O bonds of the pinacol ester. While more stable than the free boronic acid, this group is susceptible to cleavage, initiating degradation cascades that can impact experimental outcomes.

Primary Degradation Pathways

The stability of this compound is predominantly threatened by three chemical processes: hydrolysis, oxidation, and to a lesser extent, protodeboronation.

Hydrolysis: The Principal Threat

Hydrolysis is the most common and rapid degradation pathway for boronic acid pinacol esters.[9][10] The reaction involves the cleavage of the B-O bonds by water, reverting the ester to its corresponding free boronic acid and pinacol. This process is reversible but often driven forward by subsequent, irreversible reactions of the free boronic acid.[10]

Causality: The Lewis acidic nature of the boron atom makes it susceptible to coordination with water. This coordination facilitates the cleavage of the ester bonds. The presence of even atmospheric moisture is sufficient to initiate this process, making inert atmosphere handling critical.[5][11]

Consequences:

-

Stoichiometric Inaccuracy: The conversion of the ester to the boronic acid alters the molecular weight and molar equivalence of the reagent, leading to incorrect stoichiometry in sensitive reactions like Suzuki couplings.[5]

-

Formation of Boroxines: The resulting free boronic acid is prone to intermolecular dehydration, forming a stable, cyclic trimeric anhydride known as a boroxine.[3][4] Boroxines are often less reactive or completely unreactive in cross-coupling reactions, effectively sequestering the active reagent.

Caption: Primary degradation pathway via hydrolysis.

Oxidation

The carbon-boron (C-B) bond is susceptible to oxidative cleavage, a process that converts the arylboronic ester into a phenol.[12][13]

Causality: This degradation is typically mediated by atmospheric oxygen or oxidizing impurities, such as peroxides in solvents (e.g., aged THF or dioxane). The mechanism can involve radical pathways or direct oxygen insertion.[13]

Consequences: This pathway results in a complete loss of the desired reagent, replacing it with a phenolic impurity that can complicate purification and potentially interfere with subsequent reaction steps.

Caption: Oxidative degradation to a phenolic impurity.

Protodeboronation

Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond. While less common for stable aryl systems under standard conditions, it can occur under forcing conditions.

Causality: This reaction is typically promoted by high temperatures, strong aqueous bases, or the presence of certain transition metals.[4] It is a known issue for more sensitive heteroaryl boronic acids but serves as a reminder of the C-B bond's ultimate lability.[4]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent adherence to proper storage and handling procedures is non-negotiable. The goal is to create an environment free from moisture and oxygen.

Long-Term Storage

The integrity of the reagent over weeks and months depends entirely on the storage conditions.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | ≤ 4°C (Refrigerated) | Slows the rate of all degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation.[14] |

| Container | Amber glass vial with a tightly sealing cap (e.g., PTFE-lined) | Protects from light and prevents moisture ingress.[15] Specialized packaging like the Aldrich Sure/Seal™ system is ideal for maintaining an inert atmosphere.[16][17] |

| Environment | Dry, well-ventilated area away from heat sources and incompatible materials. | Prevents accidental exposure to moisture, heat, and strong oxidizing agents.[11][18][19] |

Laboratory Handling: A Self-Validating Protocol

Every time the reagent is handled, there is a risk of exposure. The following protocol describes a self-validating workflow using standard inert atmosphere techniques to minimize contamination.

Protocol: Weighing and Dispensing under Inert Atmosphere

-

Preparation: Place the sealed vial of the boronic ester, along with spatulas and a weigh boat, into a nitrogen- or argon-filled glove box antechamber. Ensure all glassware to be used in the subsequent reaction is oven-dried overnight (e.g., at 125°C) and cooled under a stream of inert gas.[16][17][20]

-

Equilibration: Allow the reagent vial to equilibrate to the glove box's ambient temperature before opening to prevent condensation of trace moisture onto the cold solid.

-

Dispensing: Inside the glove box, open the vial and quickly weigh the desired amount of the solid into the weigh boat. Immediately and securely reseal the main reagent vial.

-

Transfer: Add the weighed solid to the reaction vessel, which has been pre-filled with an inert atmosphere.

-

Purging: If a glove box is unavailable, use a Schlenk line. Place the sealed reagent vial in a desiccator under vacuum and backfill with inert gas three times. Transfer the solid quickly in a positive flow of inert gas ("nitrogen blanket").

-

Final Seal: After use, flush the headspace of the reagent vial with dry inert gas before tightly resealing and wrapping the cap with Parafilm for extra security. Return to refrigerated storage.

Caption: Inert atmosphere handling workflow.

Analytical Methods for Stability Assessment

Routine analysis is crucial for quality control and for troubleshooting problematic reactions. However, the analysis of boronic esters is challenging because the analytical technique itself can cause degradation.[5][21]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common analytical tool, but it is fraught with peril for boronic esters. Standard RP-HPLC conditions (aqueous mobile phases, acidic modifiers like formic or trifluoroacetic acid) can cause significant on-column hydrolysis, leading to an overestimation of the boronic acid impurity and an inaccurate assessment of the ester's purity.[21][22][23]

Protocol: Optimized RP-HPLC Method to Minimize On-Column Hydrolysis

This protocol is synthesized from best practices reported in the literature to provide a starting point for method development.[21][22]

-

Column Selection: Utilize a column with low silanol activity. End-capped columns like a Waters XTerra MS C18 are reported to significantly reduce on-column hydrolysis compared to more traditional C18 phases.[21][23]

-

Mobile Phase: Avoid acidic modifiers. Use a simple mobile phase system such as Acetonitrile and Water. A gradient from high aqueous to high organic is typical.

-

Sample Diluent: This is a critical parameter. Do not dissolve the sample in aqueous/organic mixtures or methanol. Use 100% Acetonitrile or THF as the diluent to prevent hydrolysis in the sample vial prior to injection.[21]

-

Temperature: Maintain a controlled, moderate column temperature (e.g., 25-30°C). While temperature has a minor effect compared to mobile phase and stationary phase, consistency is key.[21]

-

Injection Volume: Use a small injection volume (e.g., 2 µL) to minimize peak distortion effects from the strong solvent diluent (acetonitrile).[21]

-

Analysis: Monitor for the appearance of the corresponding boronic acid peak, which will have a much earlier retention time than the pinacol ester.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE has been demonstrated to be a highly accurate and reliable technique for the analysis of boronic esters and their corresponding acids.[5] By eliminating water from the analytical system, it completely circumvents the issue of on-column hydrolysis, providing a true picture of the sample's integrity.[5]

Table 3: Comparison of Key Analytical Techniques

| Technique | Pros | Cons |

| Optimized RP-HPLC | Widely available; Good for general purity screening. | Prone to on-column hydrolysis if not carefully optimized; May still cause minor degradation.[21][22] |

| NACE | Highly accurate; No hydrolysis during analysis; Excellent resolution of ester and acid.[5] | Less common instrumentation; Requires specialized method development. |

| ¹H NMR | Provides structural confirmation; Can quantify mixtures of ester, acid, and pinacol. | Lower sensitivity for trace impurities compared to chromatographic methods. |

Impact on Synthetic Applications

The primary consequence of using a degraded boronic ester is poor performance in Suzuki-Miyaura cross-coupling reactions.

Causality: If a significant portion of the pinacol ester has hydrolyzed to the boronic acid and subsequently to the boroxine, the actual amount of active coupling partner added to the reaction is less than intended. This deviation from the optimal 1:1 or 1:1.x stoichiometry (boronic ester:aryl halide) leads to incomplete conversion of the limiting reagent, resulting in lower yields and a more complex mixture of starting materials and product to separate.

Caption: Logical flow from poor storage to poor reaction outcome.

Conclusion

This compound is a powerful synthetic tool, but its chemical nature demands respect and careful handling. Its primary vulnerability is a susceptibility to hydrolysis, which is readily initiated by atmospheric moisture and leads to the formation of less reactive species, ultimately compromising synthetic outcomes. The secondary pathway of oxidation further underscores the need for diligence.

By implementing the protocols outlined in this guide—stringent storage under cold, dry, inert conditions; meticulous handling using inert atmosphere techniques; and the use of validated, stability-indicating analytical methods—researchers can ensure the integrity of this valuable reagent. This disciplined approach is fundamental to achieving reliable, reproducible results in the highly sensitive and crucial applications for which this compound is designed, from academic discovery to the development of new therapeutics.

References

-

Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

-

Wang, W. R., & Sutherland, J. H. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

-

Essenberg, C., et al. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. Available at: [Link]

-

Poster. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Publication. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Image. Available at: [Link]

-

Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

-

R&D Chemicals. ([n.d.]). 4-(Boc-amino)phenylboronic acid pinacol ester. Available at: [Link]

-

ACS Omega. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Available at: [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]

-

Thermo Fisher Scientific. (2014). Furan-2-boronic acid pinacol ester SAFETY DATA SHEET. Available at: [Link]

-

Taylor & Francis. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Image. Available at: [Link]

-

Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Publication. Available at: [Link]

-

Organic Chemistry Portal. ([n.d.]). Suzuki Coupling. Available at: [Link]

-

National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Organic Chemistry Portal. ([n.d.]). Miyaura Borylation Reaction. Available at: [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 8. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. web.mit.edu [web.mit.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. synquestlabs.com [synquestlabs.com]

- 19. echemi.com [echemi.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. tandfonline.com [tandfonline.com]

Synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, scientifically grounded protocol for the synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester, a key building block in modern medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: Synthesis by Design

The target molecule, this compound, is a valuable reagent in drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] Its utility stems from the orthogonal reactivity of the boronic ester and the protected amine, allowing for sequential, site-selective modifications.

Our synthetic strategy is predicated on a two-step sequence that is both robust and scalable:

-

Amine Protection: Installation of a tert-butoxycarbonyl (Boc) group onto the commercially available starting material, 4-bromo-2-methylaniline. This is a critical step to prevent side reactions at the nucleophilic amine during the subsequent borylation step.[3][4]

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction to introduce the pinacol boronate ester at the position of the aryl bromide. This C-B bond formation is the cornerstone of the synthesis.[5][6]

Retrosynthetic Analysis

The logical disconnection of the target molecule points directly to the Miyaura borylation as the key transformation.

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of the Aryl Bromide Precursor

The initial step involves the protection of the aniline nitrogen in 4-bromo-2-methylaniline. The Boc group is ideal due to its stability under the basic conditions of the Miyaura borylation and its straightforward removal under acidic conditions, which are often orthogonal to subsequent coupling reactions.[3][4]

Boc Protection Protocol

Reaction: The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), facilitated by a base.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-2-methylaniline | 186.05 | 5.00 g | 26.87 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.44 g | 29.56 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 4.10 mL | 29.56 | 1.1 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Methodology:

-

To a 250 mL round-bottom flask, add 4-bromo-2-methylaniline (5.00 g, 26.87 mmol) and dissolve in dichloromethane (100 mL).

-

Add triethylamine (4.10 mL, 29.56 mmol) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (6.44 g, 29.56 mmol) in a minimal amount of DCM to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization from a hexane/ethyl acetate mixture to afford tert-butyl (4-bromo-2-methylphenyl)carbamate as a white solid.

Step 2: Miyaura Borylation for C-B Bond Formation

This step is the core of the synthesis, where the C-Br bond is catalytically converted to a C-B bond. The Miyaura borylation is highly efficient and tolerates a wide range of functional groups.[2][5]

The Palladium Catalytic Cycle

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligand, and base is critical for success.[6] [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent pre-catalyst, and potassium acetate (KOAc) serves as a mild base that facilitates the transmetalation step without promoting unwanted side reactions like Suzuki coupling of the product.[5][7]

Caption: The catalytic cycle of the Miyaura borylation reaction.

Borylation Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate | 286.17 | 5.00 g | 17.47 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.32 g | 20.96 | 1.2 |

| Pd(dppf)Cl₂ | 731.73 | 0.38 g | 0.52 | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 5.14 g | 52.41 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 100 mL | - | - |

Methodology:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine tert-butyl (4-bromo-2-methylphenyl)carbamate (5.00 g, 17.47 mmol), bis(pinacolato)diboron (5.32 g, 20.96 mmol), and potassium acetate (5.14 g, 52.41 mmol).

-

Add Pd(dppf)Cl₂ (0.38 g, 0.52 mmol) to the flask.

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (100 mL) via cannula.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). This step is crucial for removing excess B₂pin₂ and its byproducts.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Product Characterization

To confirm the identity and purity of the final product (a self-validating system), the following analytical data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.6 (m, 2H, Ar-H)

-

δ ~7.2 (m, 1H, Ar-H)

-

δ ~6.4 (s, 1H, NH)

-

δ ~2.3 (s, 3H, Ar-CH₃)

-

δ 1.52 (s, 9H, Boc-CH₃)

-

δ 1.34 (s, 12H, pinacol-CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~153.0 (C=O)

-

δ ~142.0, 138.0, 136.0, 130.0, 120.0 (Ar-C)

-

δ ~83.8 (Pinacol C-O)

-

δ ~80.5 (Boc C-quat)

-

δ ~28.4 (Boc-CH₃)

-

δ ~24.9 (Pinacol-CH₃)

-

δ ~18.0 (Ar-CH₃) (Note: The carbon attached to boron often shows a broad signal or may not be observed).

-

-

Mass Spectrometry (ESI+): Calculate and find m/z for [M+H]⁺ or [M+Na]⁺.

Troubleshooting and Safety

| Issue | Potential Cause | Suggested Solution |

| Low Borylation Yield | Inactive catalyst; insufficient inert atmosphere; wet solvent/reagents. | Use fresh catalyst; ensure rigorous exclusion of air and moisture; use freshly distilled anhydrous solvent. |

| Incomplete Reaction | Insufficient heating or reaction time. | Increase temperature to 100 °C or prolong reaction time, monitoring by TLC/GC-MS. |

| Protodeborylation | Presence of water. | Ensure anhydrous conditions. A mild base like KOAc is preferred over stronger bases to minimize this side reaction.[8] |

| Purification Difficulty | Co-elution of product with pinacol or B₂pin₂ byproducts. | Use a shallow gradient during column chromatography. A hexane wash of the crude material can sometimes remove non-polar impurities. |

Safety: Handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dioxane is a suspected carcinogen and should be handled with care.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. By understanding the rationale behind each step—from the choice of protecting group to the specific conditions of the Miyaura borylation—researchers can confidently reproduce and, if necessary, adapt this protocol for the synthesis of analogous building blocks critical to the advancement of drug discovery programs.

References

-

Bolisetty, L. et al. (2019). Iridium-Catalyzed Borylation of Secondary C–H Bonds in Cyclic Ethers. ACS Publications. Available at: [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. Available at: [Link]

-

Scientific Update. (2020). Iridium catalysed C-H borylation of alkyl C-H bonds. Available at: [Link]

-

Bolisetty, L. et al. (2019). Iridium-catalyzed borylation of secondary C-H bonds in cyclic ethers. Semantic Scholar. Available at: [Link]

-

Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Available at: [Link]

-

Scott, J. S., & Moir, J. (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PubMed. Available at: [Link]

-

Li, Y. et al. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates. RSC Publishing. Available at: [Link]

-

Parlow, J. J. et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available at: [Link]

-

Molander, G. A. et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available at: [Link]

-

Wang, D. et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. ACS Publications. Available at: [Link]

-

Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Available at: [Link]

-

Wikipedia. Miyaura borylation. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

-

Organic Syntheses. Boronic esters. Available at: [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

- Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

ResearchGate. (2000). Miyaura borylation. Available at: [Link]

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]

-

MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

-

Justia Patents. Synthesis of N-(4-bromo-2-methylphenyl)-2-ethoxycarbonyl-3-methyloxiranecarboxamide. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

An In-Depth Technical Guide to Boronic Acid Pinacol Esters: Characterization Data for 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester and Structurally Related Analogs

A Note to the Researcher: Comprehensive searches for characterization data specifically for "4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester" did not yield specific experimental data in the public domain. This suggests that this particular substituted pattern may be a novel compound or not widely reported. However, extensive data is available for structurally similar and commercially significant analogs. This guide will provide a detailed analysis of the characterization data for the closely related and well-documented compound, 4-(N-Boc-amino)phenylboronic acid pinacol ester , and will draw comparisons to other relevant analogs to provide a framework for understanding the expected characteristics of the target molecule.

Introduction: The Role of Boc-Protected Aminophenylboronic Acid Pinacol Esters in Drug Discovery

Arylboronic acids and their pinacol esters are indispensable tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of a Boc-protected amine and a boronic ester on a phenyl ring creates a versatile building block, allowing for the sequential and controlled introduction of molecular complexity. This is of paramount importance in the synthesis of novel pharmaceutical agents and complex organic materials. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, unmasking the amine for further functionalization.

Physicochemical Properties and Handling

While specific data for the 3-methyl analog is unavailable, the properties of 4-(N-Boc-amino)phenylboronic acid pinacol ester provide a reliable benchmark.

| Property | Value | Source |

| CAS Number | 330793-01-6 | [1][2][3] |

| Molecular Formula | C₁₇H₂₆BNO₄ | [1] |

| Molecular Weight | 319.20 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2][4] |

| Melting Point | 167-170 °C | [2] |

| Storage | Store in a cool, dry place. Sensitive to moisture. |

Expert Insight: The introduction of a methyl group at the 3-position is expected to have a minor impact on the melting point and solubility. The electron-donating nature of the methyl group may slightly alter the electronic properties of the phenyl ring, which could influence its reactivity in cross-coupling reactions.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of synthetic intermediates. The following data for 4-(N-Boc-amino)phenylboronic acid pinacol ester serves as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H ortho to Boron |

| ~7.35 | Doublet | 2H | Ar-H meta to Boron |

| ~6.50 | Singlet | 1H | NH |

| 1.51 | Singlet | 9H | -C(CH₃ )₃ (Boc) |

| 1.33 | Singlet | 12H | -C(CH₃ )₂-C(CH₃ )₂- (Pinacol) |

Note: Solvent is typically CDCl₃ or DMSO-d₆. Peak positions may vary slightly.

For the target molecule, this compound, one would expect the following key differences in the ¹H NMR spectrum:

-

Aromatic Region: The symmetry of the phenyl ring is broken. This would result in three distinct aromatic proton signals instead of two doublets. The signals would likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting their unique coupling patterns.

-

Methyl Group: A new singlet would appear around δ 2.2-2.5 ppm, corresponding to the aryl methyl group.

¹³C NMR (Carbon NMR):

Key expected signals for 4-(N-Boc-amino)phenylboronic acid pinacol ester include:

-

δ ~152 ppm: Carbonyl carbon of the Boc group.

-

δ ~143, 136, 118 ppm: Aromatic carbons.

-

δ ~84 ppm: Quaternary carbons of the pinacol group attached to oxygen.

-

δ ~80 ppm: Quaternary carbon of the Boc group.

-

δ ~28 ppm: Methyl carbons of the Boc group.

-

δ ~25 ppm: Methyl carbons of the pinacol group.

Expert Insight: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation. For the 3-methyl analog, an additional signal for the methyl carbon would be expected around δ 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-(N-Boc-amino)phenylboronic acid pinacol ester, the expected molecular ion peak [M+H]⁺ would be at m/z 320.2. For the 3-methyl analog, the expected [M+H]⁺ peak would be at m/z 334.2.

Synthetic Protocols

The synthesis of Boc-protected aminophenylboronic acid pinacol esters typically involves a palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation.

General Synthesis Workflow

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Adapted for the Target Molecule)

-

Boc Protection of 4-Bromo-2-methylaniline:

-

To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or diisopropylethylamine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup and purify the crude product by column chromatography to yield tert-butyl (4-bromo-2-methylphenyl)carbamate.

-

-

Miyaura Borylation:

-

In a reaction vessel, combine tert-butyl (4-bromo-2-methylphenyl)carbamate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Add a suitable solvent (e.g., dioxane or DMSO) and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product, this compound.

-

Trustworthiness through Self-Validation: Each step of this synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion and to identify any potential side products. The final product's identity and purity must be confirmed by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, and MS).

Applications in Suzuki-Miyaura Cross-Coupling

The true utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.

Caption: Suzuki-Miyaura coupling and subsequent deprotection.

This two-step sequence allows for the formation of a biaryl linkage, followed by the deprotection of the amine, which can then be used for further diversification, such as amide bond formation, alkylation, or another cross-coupling reaction.

Conclusion and Future Outlook

References

No direct references for the specific target molecule were found. The following references pertain to the analogous compound, 4-(N-Boc-amino)phenylboronic acid pinacol ester, and general synthetic methodologies.

Sources

- 1. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(N-Boc-氨基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]

- 4. tert-Butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, 97+%, Thermo Scientific Chemicals 5 g [thermofisher.com]

A Senior Application Scientist's Guide to 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester: Synthesis, Applications, and Commercial Landscape

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable tools for carbon-carbon bond formation, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly valuable reagent: 4-(tert-Butoxycarbonylamino)-3-methylphenylboronic acid, pinacol ester .

The presence of a Boc-protected amine and a methyl group on the phenylboronic acid scaffold provides a unique combination of functionalities. The Boc-protected amine offers a latent nucleophilic site that can be deprotected under acidic conditions for further elaboration, making it a key component in the synthesis of nitrogen-containing heterocycles and other complex pharmacophores. The methyl group, positioned ortho to the boronic ester, introduces steric bulk that can influence the regioselectivity of cross-coupling reactions and impact the conformational properties of the resulting biaryl products. This technical guide will provide an in-depth exploration of the synthesis, key applications, and commercial availability of this important building block for researchers, scientists, and drug development professionals.

Synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester: A Probable Route

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Amine

-

To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromo-2-methylphenyl)carbamate.

Step 2: Palladium-Catalyzed Borylation

-

In a dry Schlenk flask, combine tert-butyl (4-bromo-2-methylphenyl)carbamate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed anhydrous solvent, such as 1,4-dioxane or dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford the final product, this compound.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The presence of the ortho-methyl group in the title compound can exert a significant steric influence on the transmetalation step. This steric hindrance can, in some cases, slow down the rate of reaction but can also be exploited to achieve higher regioselectivity in couplings with substrates bearing multiple reactive sites. The electron-donating nature of the methyl and Boc-amino groups can also modulate the electronic properties of the boronic ester, potentially influencing the rate of transmetalation.

Exemplary Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, and the base.

-

Add the palladium catalyst under a stream of inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Commercial Availability: A Look at the Supplier Landscape

As of the latest search, specific commercial suppliers for This compound are not prominently listed in major chemical databases. However, a number of suppliers offer structurally similar and functionally related compounds that may serve as viable alternatives for certain research applications.

Table 1: Commercial Suppliers of Related Phenylboronic Acid Derivatives

| Compound Name | CAS Number | Notable Suppliers |

| 4-(Boc-amino)phenylboronic acid, pinacol ester | 330793-01-6 | Sigma-Aldrich, TCI America, Combi-Blocks |

| 2-(Boc-amino)phenylboronic acid, pinacol ester | 159624-15-4 | ChemUniverse, Boron Molecular |

| 3-(Boc-amino)phenylboronic acid, pinacol ester | 330793-09-4 | Alchem Pharmtech |

| 4-Amino-3-methylphenylboronic acid | 163306-47-2 | Combi-Blocks, AstaTech |

| 4-(Boc-amino)-2-methylphenylboronic acid, pinacol ester | 1315283-01-3 | Enamine, Chem-Impex International |

Disclaimer: Supplier information is subject to change. It is recommended to verify availability and purity with the respective suppliers.

Conclusion and Future Outlook

This compound represents a valuable, albeit currently less common, building block for the synthesis of complex organic molecules. Its unique substitution pattern offers opportunities for fine-tuning steric and electronic properties in drug candidates and advanced materials. While direct commercial sources appear limited, its synthesis is achievable through established chemical transformations. The continued exploration of novel substituted arylboronic esters in Suzuki-Miyaura and other cross-coupling reactions will undoubtedly lead to the development of more efficient and selective synthetic methodologies, further empowering the fields of drug discovery and materials science.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Boron Molecular. Boronic Acids and Derivatives. [Link]

-

Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4403–4416. [Link]

Introduction: The Indispensable Role of Aminophenylboronic Acid Pinacol Esters

An In-depth Technical Guide to the General Reactivity of Aminophenylboronic Acid Pinacol Esters

In the landscape of modern organic synthesis, few building blocks offer the combination of stability, versatility, and dual functionality seen in aminophenylboronic acid pinacol esters (APBA-pin). These compounds serve as critical linchpins in constructing complex molecular architectures, bridging the gap between fundamental research and applied science.[1] At their core, they are aromatic systems featuring two highly valuable functional groups: a robust and reactive boronic ester and a nucleophilic amino group. This unique structure makes them indispensable intermediates in the synthesis of pharmaceuticals, advanced organic materials, and biochemical probes.[2][3]

The pinacol ester group confers enhanced stability and solubility compared to the free boronic acid, simplifying handling, purification, and storage while mitigating common side reactions like protodeboronation.[1][4] Simultaneously, the amino group provides a reactive handle for a secondary layer of functionalization, allowing for the rapid generation of molecular diversity. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the synthesis, core reactivity, and practical considerations for employing these powerful reagents. We will delve into the causality behind experimental choices for key transformations like the Suzuki-Miyaura and Chan-Evans-Lam couplings, examine the factors that govern their reactivity, and provide field-proven protocols to empower their effective application in the laboratory.

Synthesis and Structural Hallmarks

A thorough understanding of the synthesis and structural features of APBA-pin is foundational to its successful application. The choice of synthetic route and an appreciation for its inherent structural properties directly impact its reactivity and handling.

Scalable Synthetic Strategies

While several methods exist for the preparation of APBA-pin, two primary strategies have emerged as the most practical and scalable.

-

Miyaura Borylation of Haloanilines: This is a robust and widely used method involving the palladium-catalyzed cross-coupling of a haloaniline (typically a bromo- or iodoaniline) with bis(pinacolato)diboron (B₂pin₂).[5] The reaction is driven by the formation of a stable C-B bond and is tolerant of a wide range of functional groups. The choice of a mild base, such as potassium acetate (KOAc), is crucial to prevent the competing Suzuki-Miyaura homocoupling of the product.[5]

-

Metalation of Protected Haloanilines: For large-scale synthesis, a multi-step but highly efficient process involves the protection of the amino group of a haloaniline, followed by a metal-halogen exchange and subsequent reaction with a boron electrophile like trimethyl borate or isopropoxy(pinacol)borane.[6][7] This method offers excellent control and leads to high yields of the desired product after esterification and deprotection.[6]

Detailed Protocol: Scalable Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This two-step protocol is adapted from a process proven to be effective on a kilogram scale.[6][7]

Step 1: Protection of 4-Bromoaniline

-

To a solution of 4-bromoaniline and diphenyl ketone in a suitable solvent, add boron trifluoride etherate to activate the reaction.

-

Reflux the mixture for approximately 12 hours. Monitor reaction completion via TLC.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting residue from methanol with a small amount of triethylamine to yield 4-bromo-N-(diphenylmethylidene)aniline as a solid.[6]

Step 2: Borylation and Deprotection

-

Prepare a solution of lithium trialkylmagnesiate by adding n-butyllithium to isobutylmagnesium bromide in dry THF at 0 °C.

-

Cool the resulting solution to -20 °C and add a solution of the protected 4-bromoaniline (from Step 1) in dry THF dropwise under a nitrogen atmosphere.

-

Stir the mixture for 1 hour at -20 °C, then add trimethyl borate.

-

Continue stirring for another hour at the same temperature before allowing the mixture to warm to 25 °C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

To the crude boronic acid, add pinacol and an appropriate solvent. Stir at room temperature to form the pinacol ester.

-

The imine protecting group is typically cleaved under the workup conditions or with mild acid to afford the final product.

-

Purify the final product, 4-aminophenylboronic acid pinacol ester, by recrystallization from ethanol to obtain a light yellow solid.[6]

Structural and Electronic Characteristics

The reactivity of APBA-pin is a direct consequence of its structure. The pinacol moiety sterically protects the boron atom, increasing its stability towards hydrolysis and air oxidation, a significant advantage over free boronic acids.[8] Electronically, the amino group is a powerful ortho, para-director and an activating group, donating electron density to the aromatic ring through resonance.[9][10] This electron-rich nature enhances the nucleophilicity of the aryl ring, which can influence the kinetics of cross-coupling reactions.

Caption: Key functional groups of APBA-pin.

Core Reactivity: A Nexus of Carbon-Carbon and Carbon-Nitrogen Bond Formation

APBA-pin reagents are workhorses in palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and arylamine structures that are prevalent in pharmaceuticals and functional materials.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of APBA-pin, creating C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[2][11]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: This is often the rate-determining step. The organic group from the boronic ester is transferred to the palladium center, displacing the halide. A base (e.g., K₃PO₄, Cs₂CO₃) is essential here, as it activates the boronic ester, forming a more nucleophilic boronate species ([Ar-B(OR)₂OH]⁻), which facilitates the transfer to the electrophilic Pd(II) center.[12] The electron-donating amino group on the APBA-pin can increase the nucleophilicity of the aryl ring, often leading to faster transmetalation compared to electron-deficient arylboronates.[12][13]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-APBA-pin with 4-Bromoanisole

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-aminophenylboronic acid pinacol ester (1.1 eq.), 4-bromoanisole (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable phosphine ligand (e.g., SPhos (4 mol%)).

-

Add the solvent system, typically a mixture like toluene/water (e.g., 5:1 v/v).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[14]

B. Chan-Evans-Lam (CEL) Coupling

The CEL reaction provides a complementary method for forming C-N bonds using copper catalysts, offering an alternative to palladium-based aminations.[15] It is particularly useful for coupling with N-H containing compounds.

Causality and Mechanism: While the exact mechanism can vary, it is generally believed to involve a Cu(II) species. The reaction couples an organoboron reagent with an amine, alcohol, or thiol. However, using arylboronic acid pinacol esters, especially with aryl amine coupling partners, has historically been challenging, often resulting in low yields.[16][17] Research has shown that this limitation can be overcome. The key insights are:

-

Solvent System: A mixed solvent system, such as acetonitrile/ethanol (MeCN/EtOH), is highly effective for the coupling of aryl BPin esters with aryl amines.[15][18]

-

Stoichiometric Copper: The pinacol byproduct can inhibit catalyst turnover, often necessitating the use of stoichiometric amounts of a copper source like copper(II) acetate (Cu(OAc)₂).[15]

-

Additives: The use of molecular sieves helps to reduce byproducts by sequestering water.[15]

Experimental Protocol: CEL Amination of Phenylboronic Acid Pinacol Ester with Aniline

-

In a reaction tube, combine the arylboronic acid pinacol ester (1.0 eq.), the amine (e.g., aniline, 1.2 eq.), Cu(OAc)₂ (1.5 eq.), and powdered 4Å molecular sieves.

-

Add the solvent system (e.g., MeCN/EtOH, 3:1 v/v).

-

Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an air atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent like ethyl acetate.

-

Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the desired arylamine.[15]

C. Reactivity of the Amino Group